4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is an organic compound with the molecular formula C13H14N2OS. It appears as a white to light yellow crystal or powder and is soluble in organic solvents such as chloroform, ethanol, and dimethyl sulfoxide . This compound is part of the triazole family, which is known for its diverse applications in various fields including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-methylphenol with formaldehyde and 4-methyl-4H-1,2,4-triazole-3-thiol under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the phenol and triazole moieties .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Mechanism of Action
The mechanism of action of 4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects. Additionally, the compound may interact with bacterial enzymes, disrupting their normal function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 4-methyl-5-[(3-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 4-methyl-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the phenoxy moiety enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and increasing its efficacy as an antimicrobial agent .
Properties
IUPAC Name |
4-methyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8-4-3-5-9(6-8)15-7-10-12-13-11(16)14(10)2/h3-6H,7H2,1-2H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJIGTYKEDVFHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NNC(=S)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396000 |
Source
|
Record name | 4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-40-3 |
Source
|
Record name | 4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.